Molecular weight and formula of 3-[Butyl(dimethyl)silyl]propan-1-ol
Molecular weight and formula of 3-[Butyl(dimethyl)silyl]propan-1-ol
An In-Depth Technical Guide to 3-[tert-Butyl(dimethyl)silyl]propan-1-ol: Properties, Synthesis, and Applications in Advanced Research
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic manipulation of functional groups is paramount. The use of protecting groups is a cornerstone of this strategy, enabling chemists to selectively mask and unmask reactive sites to achieve complex molecular architectures. Among the most reliable and versatile protecting groups for hydroxyl moieties is the tert-butyldimethylsilyl (TBS) ether. This guide provides a comprehensive technical overview of 3-[tert-Butyl(dimethyl)silyl]propan-1-ol, a key bifunctional intermediate that embodies the utility of the TBS group.
This molecule, featuring a robust TBS-protected primary alcohol at one end and a free primary alcohol at the other, serves as a valuable building block for multi-step syntheses. Its application is particularly relevant for researchers, scientists, and drug development professionals who require precise control over reactivity in the construction of complex molecules. This document will delve into the physicochemical properties, synthesis, key reactions, and the significant role of this compound in the broader context of drug discovery, supported by detailed protocols and safety guidelines.
Section 1: Core Physicochemical and Structural Properties
3-[tert-Butyl(dimethyl)silyl]propan-1-ol, also known as 3-((tert-Butyldimethylsilyl)oxy)-propanol, is a clear, colorless liquid under standard conditions[1]. Its chemical identity is defined by the molecular formula C₉H₂₂O₂Si and a molecular weight of 190.36 g/mol [1][2][3][4]. The structure features a propane-1,3-diol backbone where one hydroxyl group is protected as a TBS ether, leaving the other available for chemical transformation.
Structural Representation:
Caption: Chemical structure of 3-[tert-Butyl(dimethyl)silyl]propan-1-ol.
A summary of its key quantitative properties is presented below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 73842-99-6 | [1][2][3] |
| Molecular Formula | C₉H₂₂O₂Si | [1][2][3][4] |
| Molecular Weight | 190.36 g/mol | [1][2][3][4] |
| Appearance | Clear Colourless Liquid | [1] |
| Boiling Point | 110 °C @ 6 mmHg | [1][2][5] |
| Density | 0.892 g/mL at 25 °C | [1][2][5] |
| Refractive Index (n20/D) | 1.4350 | [1][2][5] |
| Flash Point | 92.8 °C (199.0 °F) - Closed Cup | [5] |
| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, Hexane, Methanol | [1] |
Section 2: The tert-Butyldimethylsilyl (TBS) Ether in Synthetic Strategy
The utility of 3-[tert-Butyl(dimethyl)silyl]propan-1-ol is intrinsically linked to the properties of the TBS protecting group. In complex syntheses, particularly in natural product and drug development, it is often necessary to prevent a reactive functional group, such as an alcohol, from interfering with a reaction occurring elsewhere in the molecule. The TBS group is a silyl ether prized for this role due to an optimal balance of stability and reactivity.[6]
Key Advantages of the TBS Group:
-
Robust Stability: TBS ethers are stable across a wide range of chemical conditions, including exposure to basic reagents, many organometallic reagents, and some oxidizing and reducing agents.[6] This stability allows for extensive chemical modifications on other parts of the molecule without premature cleavage of the protecting group.
-
Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance, which allows for the regioselective protection of less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols.[6]
-
Selective Deprotection: Despite its stability, the TBS group can be cleanly and selectively removed under mild conditions. The most common method involves the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), which has a high affinity for silicon. This orthogonality is a cornerstone of modern synthetic strategy, allowing for deprotection without affecting other acid- or base-labile groups.[6]
Caption: General workflow for alcohol protection and deprotection using a TBS group.
Section 3: Synthesis and Key Reactions
Experimental Protocol: Synthesis of 3-[tert-Butyl(dimethyl)silyl]propan-1-ol
The synthesis of the title compound is a straightforward, yet illustrative, example of a selective monosilylation of a symmetric diol. The protocol below is a representative procedure based on established methods for TBS ether formation.[6]
Reaction Scheme: 1,3-Propanediol reacts with one equivalent of tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole to yield the monosilylated product.
Materials:
-
1,3-Propanediol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1,3-propanediol (2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 equivalents).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-[tert-Butyl(dimethyl)silyl]propan-1-ol as a clear liquid.
Application in Synthesis: Oxidation to 3-{[tert-Butyl(dimethyl)silyl]oxy}propanal
A primary application of 3-[tert-Butyl(dimethyl)silyl]propan-1-ol is its oxidation to the corresponding aldehyde, 3-{[tert-Butyl(dimethyl)silyl]oxy}propanal. This aldehyde is a valuable intermediate; for example, it is used in the preparation of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy.[7] The following protocol uses the Dess-Martin periodinane (DMP) reagent, a mild oxidant suitable for this transformation.[7]
Experimental Protocol:
-
Setup: Dissolve 3-[tert-Butyl(dimethyl)silyl]propan-1-ol (1.0 equivalent, e.g., 1.90 g, 10 mmol) in anhydrous dichloromethane (DCM, e.g., 20 mL) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Oxidation: Add Dess-Martin periodinane (1.5 equivalents, e.g., 6.36 g, 15 mmol) to the stirred solution portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, add saturated aqueous NaHCO₃ solution to quench the reaction. Dilute the mixture with additional DCM (e.g., 100 mL).
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer twice with saturated aqueous NaHCO₃ and once with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by silica gel column chromatography to afford 3-{[tert-Butyl(dimethyl)silyl]oxy}propanal.[7]
Caption: Experimental workflow for the oxidation of the title compound to its aldehyde.
Section 4: Significance in Drug Discovery and Development
The incorporation of silicon into organic molecules is an increasingly important strategy in medicinal chemistry.[8] Modifying a parent molecule with silicon-containing groups, such as silyl ethers, can significantly alter its pharmacological profile, including lipophilicity, metabolic stability, and target selectivity.[9]
3-[tert-Butyl(dimethyl)silyl]propan-1-ol and its derivatives are directly relevant to this field. As previously noted, its corresponding aldehyde is a precursor for EGFR inhibitors, which are a critical class of anti-cancer agents.[7] The TBS group in these synthetic intermediates serves two purposes:
-
Synthetic Enablement: It allows for the selective modification of other functional groups, as detailed in the protocols above.
-
Pharmacokinetic Modulation: While often removed in the final active pharmaceutical ingredient (API), the principles of using silyl groups to tune properties are central to drug design. In some cases, silicon-containing compounds have shown improved potency and selectivity compared to their carbon analogues.[8][9]
The use of this building block provides a reliable route to bifunctional molecules that can be elaborated into more complex structures, making it a valuable tool for scientists working on the discovery of new chemical entities.
Section 5: Safety, Handling, and Storage
As a chemical reagent, 3-[tert-Butyl(dimethyl)silyl]propan-1-ol must be handled with appropriate care. It is classified as a combustible liquid and can cause skin and eye irritation.[2] Adherence to safety protocols is essential.
| Safety Aspect | Guideline | Source(s) |
| Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritation | [2] |
| Signal Word | Warning | [2] |
| Precautionary | P210: Keep away from heat/sparks/open flames/hot surfaces.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
| Personal ProtectiveEquipment (PPE) | Eyeshields, chemical-resistant gloves, lab coat. Use in a well-ventilated area or chemical fume hood. | [5][11] |
| Storage | Store in a well-ventilated, cool, and dry place. Keep container tightly sealed in a dark place. Keep away from heat and sources of ignition. | [1][12][13] |
| Fire Fighting | Use dry sand, dry chemical, or alcohol-resistant foam.[10] | |
| Spill & Disposal | Absorb spills with inert material (e.g., Chemizorb®). Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains. |
First Aid Measures:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[10][11]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]
Conclusion
3-[tert-Butyl(dimethyl)silyl]propan-1-ol is more than a simple chemical; it is a versatile and enabling tool for advanced chemical synthesis. Its value lies in the strategic combination of a stable TBS-protected alcohol and a reactive primary alcohol within the same molecule. This structure provides a reliable platform for researchers to perform selective chemical transformations essential for building complex molecular targets. From its fundamental role in protecting group strategies to its application in the synthesis of precursors for anti-cancer therapeutics, this compound represents a key building block in the arsenal of the modern synthetic and medicinal chemist. This guide has aimed to provide the necessary technical depth, practical protocols, and safety awareness to empower its effective use in research and development.
References
-
PureSynth. 3-[[Tert-Butyl(Dimethyl)Silyl]Oxy]-1-Propanol 96.0%(GC). Available from: [Link]
- Google Patents. CN101817842A - Preparation method of tert-butyldimethylsilyl chloride.
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available from: [Link]
-
Molecules. The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Available from: [Link]
-
MDPI. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. International Journal of Molecular Sciences. Available from: [Link]
-
RSC Publishing. The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Available from: [Link]
Sources
- 1. 3-(T-BUTYLDIMETHYLSILOXY)PROPANOL | 73842-99-6 [chemicalbook.com]
- 2. pure-synth.com [pure-synth.com]
- 3. 3-[[tert-Butyl(dimethyl)silyl]oxy]-1-propanol 96.0+%, TCI America 1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. 3-((叔丁基二甲基甲硅烷基)氧)-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-((tert-Butyldimethylsilyl)oxy)-propanol 97 73842-99-6 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-1-PROPANAL | 89922-82-7 [chemicalbook.com]
- 8. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. louisville.edu [louisville.edu]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 73842-99-6|3-((tert-Butyldimethylsilyl)oxy)propan-1-ol|BLD Pharm [bldpharm.com]
